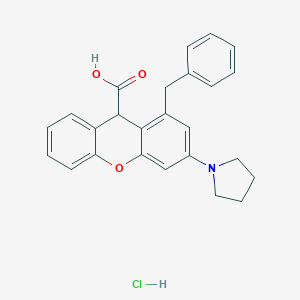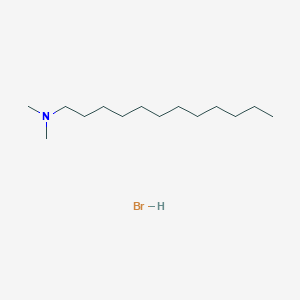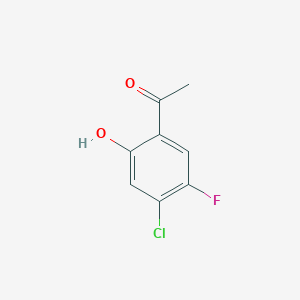
1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, the use of catalysts such as copper metal, and reactions with various substituted aldehydes to yield chalcone derivatives, indicating a versatile approach to synthesizing structurally similar compounds (Dave et al., 2013). Another synthesis method utilizes sonochemical methods over conventional ones, demonstrating efficiency and energy savings in the synthesis process of chalcones (Jarag et al., 2011).
Molecular Structure Analysis
Molecular structure and vibrational frequencies of similar compounds have been investigated both experimentally and theoretically, revealing insights into geometrical parameters, stability arising from hyper-conjugative interactions, and charge delocalization (Mary et al., 2015). Studies also highlight the importance of fluorine atoms and ethanone groups in molecular docking, indicating potential inhibitory activity against specific proteins.
Chemical Reactions and Properties
Research into the chemical reactivity and properties of similar compounds shows the potential for nonlinear optics and anti-neoplastic agent applications, underscoring the compound's role in advanced material science and pharmacology (Mary et al., 2015).
Physical Properties Analysis
The physical properties of structurally similar compounds, such as melting points, elemental analyses, and spectroscopy data, offer detailed insight into their stability and behavior under various conditions. The unique crystal structures provide foundational knowledge for understanding the interactions and applications of these compounds (Majumdar, 2016).
Chemical Properties Analysis
Chemical properties, including reactivity with specific functional groups and the formation of hydrogen bonds, play a critical role in the applications and functionality of these compounds. Theoretical and experimental analyses provide a comprehensive understanding of these aspects, contributing to fields ranging from material science to biochemistry (Suarez et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Synthesis and Antimicrobial Properties
This compound, synthesized using various chemical reactions, exhibits notable antimicrobial properties. It has been tested against several bacterial species like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, showing considerable effectiveness (Dave et al., 2013); (Sherekar et al., 2022).
Pyrazole Derivatives Synthesis
Using microwave energy, researchers synthesized pyrazole derivatives from this compound. These derivatives showed significant antimicrobial activities against bacteria such as Escherichia coli, Proteus vulgaris, and Salmonella typhimurium (Katade et al., 2008).
Synthesis of Heterocyclic Compounds
- Synthesis of Heterocyclic Derivatives: A study focused on synthesizing and examining the antimicrobial activity of heterocyclic compounds derived from this chemical, using 4-chlorophenol as a starting material. This exploration is crucial in the pharmaceutical industry and drug research (Wanjari, 2020).
Applications in Chemistry and Materials Science
Synthesis of Polyimides
Researchers synthesized novel fluorinated polyimides using a derivative of this compound. These polyimides were found to have good thermal stability and outstanding mechanical properties, making them suitable for various industrial applications (Yin et al., 2005).
Synthesis of Organic Molecules
A study investigated the role of reagent structure in the transformations of hydroxy-substituted organic molecules, including derivatives of this compound, using different types of fluorinating reagents. This research is significant in understanding the chemical processes involved in organic synthesis (Zupan et al., 1995).
Propiedades
IUPAC Name |
1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWKAXPVJZLECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546723 | |
| Record name | 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone | |
CAS RN |
105533-69-5 | |
| Record name | 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



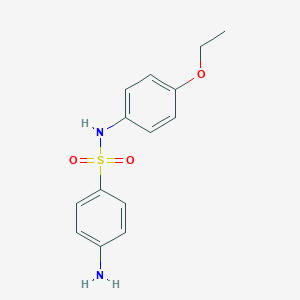
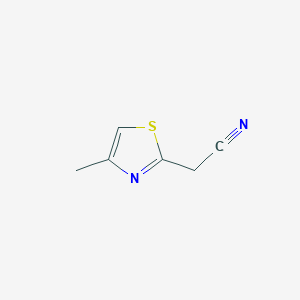
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
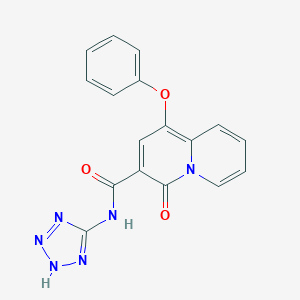
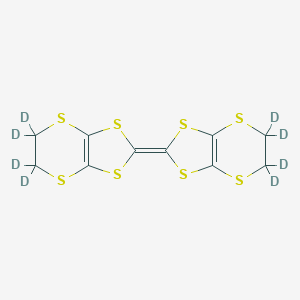
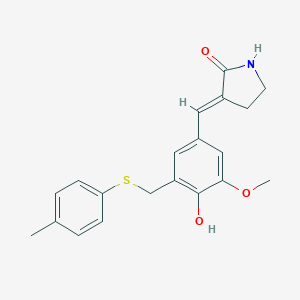
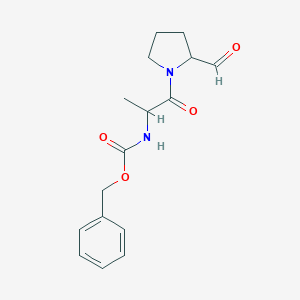
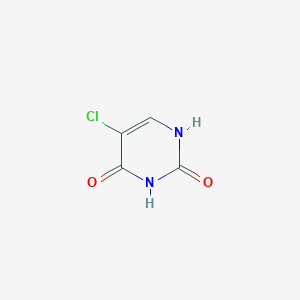
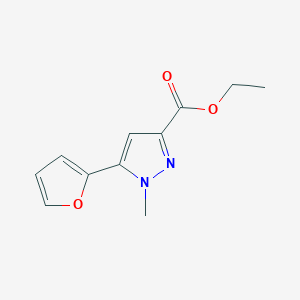
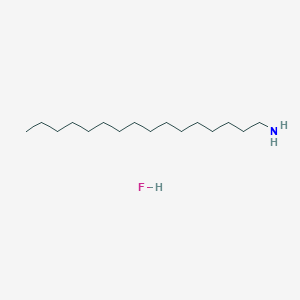

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
